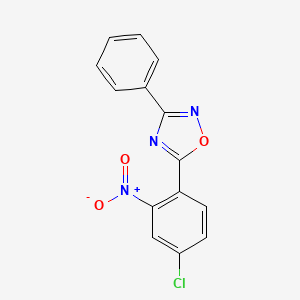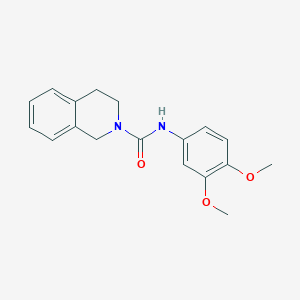methanone](/img/structure/B5807052.png)
[5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone, commonly known as fluorophenylketone (FPK), is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
[5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone works by inhibiting the activity of specific enzymes and proteins in the body, such as proteases, kinases, and caspases. This inhibition can lead to the disruption of various cellular processes, including cell division, apoptosis, and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of [5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone depend on the specific enzyme or protein that it inhibits. For example, [5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone has been shown to inhibit the activity of the protease cathepsin B, which is involved in the progression of cancer. Inhibition of cathepsin B by [5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone can lead to decreased cancer cell proliferation and increased apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using [5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone in lab experiments is its specificity for certain enzymes and proteins, which allows for more targeted inhibition and analysis of specific cellular processes. However, [5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone also has limitations, such as its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several future directions for the use of [5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone in scientific research. One direction is the development of new drugs and therapies based on [5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone, particularly for the treatment of cancer and neurodegenerative diseases. Another direction is the continued investigation of [5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone's mechanism of action and its potential applications in other areas of research, such as immunology and infectious diseases.
In conclusion, [5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone is a chemical compound that has shown promise in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on [5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone and its potential uses may lead to new discoveries and advancements in various areas of science.
Synthesis Methods
The synthesis of [5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone can be achieved through several methods, including the reaction of 4-bromo-2-fluoroacetophenone with pyrrolidine, followed by the reaction with benzaldehyde. Another method involves the reaction of 4-chloro-2-fluoroacetophenone with pyrrolidine, followed by the reaction with benzaldehyde. Both methods result in the formation of [5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone with high yields.
Scientific Research Applications
[5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone has been used in various scientific research applications, including as a protease inhibitor, a kinase inhibitor, and a caspase inhibitor. [5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone has also been used in the development of new drugs and therapies, such as for the treatment of cancer and neurodegenerative diseases.
properties
IUPAC Name |
(5-fluoro-2-methyl-4-pyrrolidin-1-ylphenyl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-13-11-17(20-9-5-6-10-20)16(19)12-15(13)18(21)14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUVLOOYWHWFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)F)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-2-methyl-4-pyrrolidin-1-ylphenyl)-phenylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5806986.png)


![N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5807005.png)

![[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5807019.png)

![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5807029.png)

![4-bromobenzaldehyde [4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5807042.png)

![[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5807055.png)
![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5807061.png)